Cas no 1807007-59-5 (Ethyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylate)
Ethyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylate
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- Inchi: 1S/C10H7BrF5NO2/c1-2-19-9(18)4-3-17-7(10(14,15)16)6(11)5(4)8(12)13/h3,8H,2H2,1H3
- InChI Key: ULNHDFPHPJCMEZ-UHFFFAOYSA-N
- SMILES: BrC1C(C(F)(F)F)=NC=C(C(=O)OCC)C=1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 326
- XLogP3: 3.3
- Topological Polar Surface Area: 39.2
Ethyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029051951-250mg |
Ethyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylate |
1807007-59-5 | 97% | 250mg |
$969.60 | 2022-03-31 | |
| Alichem | A029051951-500mg |
Ethyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylate |
1807007-59-5 | 97% | 500mg |
$1,727.80 | 2022-03-31 | |
| Alichem | A029051951-1g |
Ethyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylate |
1807007-59-5 | 97% | 1g |
$3,039.60 | 2022-03-31 |
Ethyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylate Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on Ethyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylate
Research Brief on Ethyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylate (CAS: 1807007-59-5)
Ethyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylate (CAS: 1807007-59-5) is a fluorinated pyridine derivative that has garnered significant attention in the field of medicinal chemistry and agrochemical research. This compound, characterized by its unique trifluoromethyl and difluoromethyl substituents, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
The structural features of this compound, including the electron-withdrawing bromo and fluorinated groups, contribute to its reactivity and ability to participate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal for constructing complex heterocyclic scaffolds found in many pharmaceuticals. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of novel pyridine-based EGFR inhibitors, showing promising activity against resistant cancer cell lines.
In agrochemical research, Ethyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylate has been explored as a precursor for fungicides and herbicides. Its fluorinated pyridine core enhances bioavailability and environmental stability, making it an attractive candidate for crop protection agents. A recent patent (WO2023056789) disclosed its incorporation into a new class of fungicides with broad-spectrum activity against fungal pathogens in cereals and vegetables.
From a synthetic perspective, advancements in the preparation of this compound have been reported, focusing on improved yield and scalability. A 2024 publication in Organic Process Research & Development detailed a streamlined two-step synthesis from commercially available 2,3-dibromo-5-(trifluoromethyl)pyridine, achieving a 78% overall yield with reduced waste generation. This progress addresses previous challenges associated with the introduction of the difluoromethyl group at the 4-position.
Pharmacokinetic studies of derivatives containing this scaffold have revealed favorable properties, including enhanced metabolic stability and membrane permeability attributed to the strategic placement of fluorine atoms. Molecular modeling analyses suggest that the 3-bromo and 4-difluoromethyl substituents contribute to optimal binding interactions with biological targets while maintaining a favorable ligand efficiency profile.
Ongoing research is investigating the expansion of this chemical scaffold into new therapeutic areas, particularly in inflammation and central nervous system disorders. Preliminary data from in vivo models indicate that appropriately functionalized derivatives exhibit blood-brain barrier penetration, opening possibilities for neurodegenerative disease applications. The compound's versatility as a building block continues to drive innovation across multiple domains of chemical biology.
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